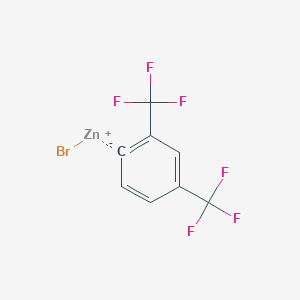
(2,4-Bis(trifluoromethyl)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethyl group into various organic molecules, which can significantly alter their chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like distillation and crystallization is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-bis(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. Typical reaction conditions involve temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound are typically trifluoromethylated aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,4-bis(trifluoromethyl)phenyl)zinc bromide is used to introduce trifluoromethyl groups into organic molecules, enhancing their stability, lipophilicity, and bioavailability .
Biology and Medicine
In biological and medical research, this compound is used to synthesize trifluoromethylated analogs of bioactive molecules, which can exhibit improved pharmacokinetic and pharmacodynamic properties .
Industry
Industrially, it is used in the production of advanced materials, including polymers and specialty chemicals, where the trifluoromethyl group imparts unique properties such as increased thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of (2,4-bis(trifluoromethyl)phenyl)zinc bromide involves the transfer of the trifluoromethyl group to an electrophilic substrate. The zinc atom facilitates this transfer by stabilizing the negative charge on the trifluoromethyl group, making it more nucleophilic . This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Used as an acceptor in the design of emitters for thermally activated delayed fluorescence.
4-(trifluoromethyl)phenol: Utilized in various pharmaceutical applications.
Uniqueness
(2,4-bis(trifluoromethyl)phenyl)zinc bromide is unique due to its dual trifluoromethyl groups, which enhance its reactivity and the stability of the resulting products. This makes it particularly valuable in the synthesis of complex organic molecules where multiple trifluoromethyl groups are desired .
Propriétés
Formule moléculaire |
C8H3BrF6Zn |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
1,3-bis(trifluoromethyl)benzene-6-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clé InChI |
NKVITMDIGSYRAS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)C(F)(F)F)C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



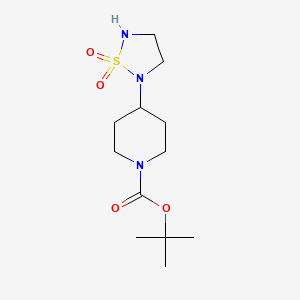

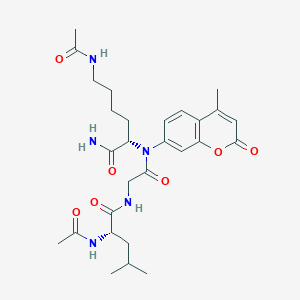
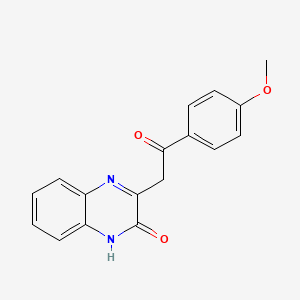

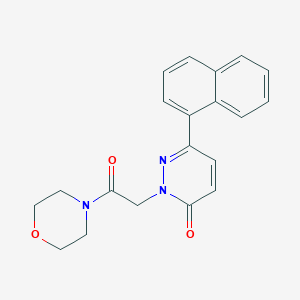
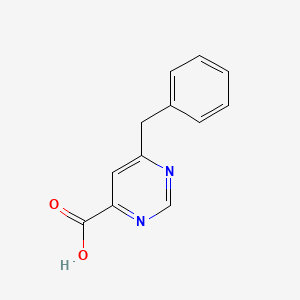
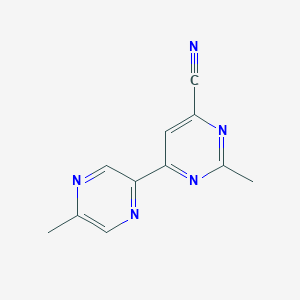
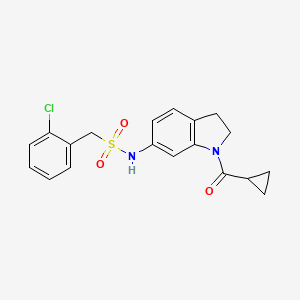
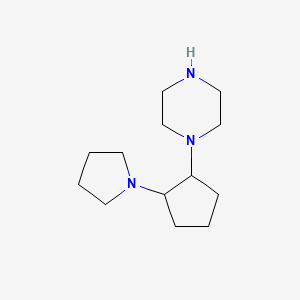
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
